methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . Industrial production methods often utilize microwave-assisted multi-component reactions under solvent-free conditions, which are environmentally friendly and efficient .
Chemical Reactions Analysis
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The active methylene group in the thiazolidine fragment is highly reactive towards electrophilic reagents, allowing for various substitution reactions. Common reagents used in these reactions include halogen-containing compounds, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazolo[3,2-a]pyrimidine derivatives.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets . This binding can inhibit or modulate the activity of enzymes and receptors involved in various biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
- Methyl N-methyl-N-[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-β-alaninate
- N-Methyl-N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]diphenylmethanaminium These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and reactivity. The unique combination of the thiazolo[3,2-a]pyrimidine core with the glycinate moiety in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C10H9N3O4S |
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Molecular Weight |
267.26 g/mol |
IUPAC Name |
methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]acetate |
InChI |
InChI=1S/C10H9N3O4S/c1-17-7(14)5-11-8(15)6-4-12-10-13(9(6)16)2-3-18-10/h2-4H,5H2,1H3,(H,11,15) |
InChI Key |
PLKGLXBFDDNJFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN=C2N(C1=O)C=CS2 |
Origin of Product |
United States |
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